![molecular formula C24H19N3O4S2 B178245 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea CAS No. 198649-76-2](/img/structure/B178245.png)
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MOC-SO-3-Ph-TU, and it has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MOC-SO-3-Ph-TU involves its ability to bind to specific receptors or enzymes in the body. This compound has been shown to interact with metal ions and inhibit their activity, which can lead to various physiological effects.
Effets Biochimiques Et Physiologiques
MOC-SO-3-Ph-TU has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which can lead to their death. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MOC-SO-3-Ph-TU in lab experiments is its ability to selectively bind to specific targets, making it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of MOC-SO-3-Ph-TU. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer and bacterial infections.
In conclusion, 1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new tools and therapies for various diseases.
Méthodes De Synthèse
The synthesis of MOC-SO-3-Ph-TU involves the reaction of 3-phenylthiourea with 6-methyl-4-oxo-4H-chromene-3-carbaldehyde and 4-aminobenzene sulfonic acid under specific reaction conditions. This method has been optimized to achieve a high yield of the desired compound.
Applications De Recherche Scientifique
MOC-SO-3-Ph-TU has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions in environmental and biological samples. This compound has also been investigated for its anti-cancer properties and its ability to inhibit the growth of tumor cells.
Propriétés
Numéro CAS |
198649-76-2 |
|---|---|
Nom du produit |
1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
Formule moléculaire |
C24H19N3O4S2 |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
1-[4-[(6-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C24H19N3O4S2/c1-16-7-12-22-21(13-16)23(28)17(15-31-22)14-25-18-8-10-20(11-9-18)33(29,30)27-24(32)26-19-5-3-2-4-6-19/h2-15H,1H3,(H2,26,27,32) |
Clé InChI |
RLJHOPWJEYEDCX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1)OC=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4 |
Synonymes |
Benzenesulfonamide, 4-(((6-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)thioxomethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



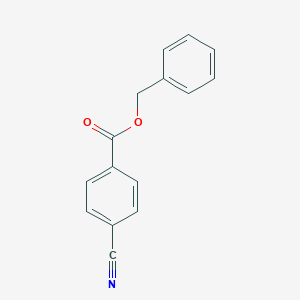
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B178168.png)
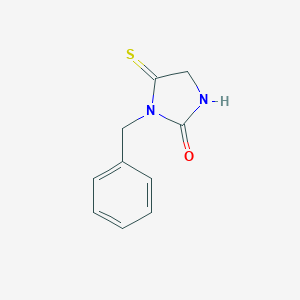
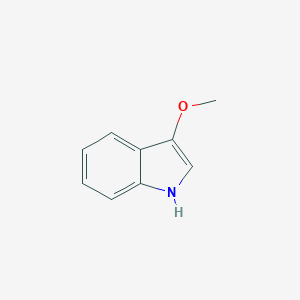
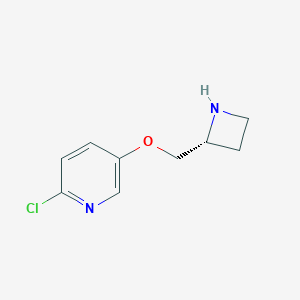
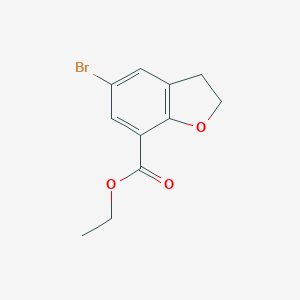
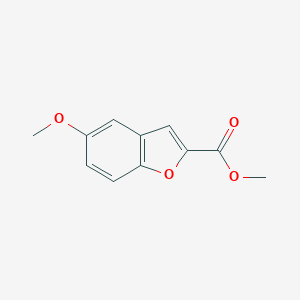
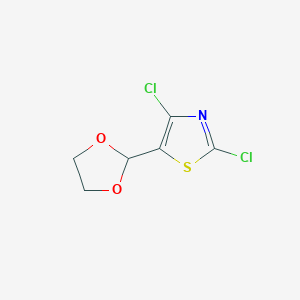

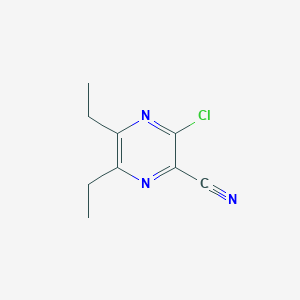
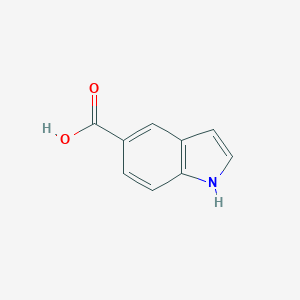
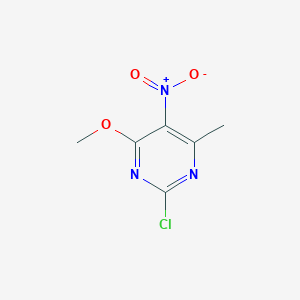
![Thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B178192.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)